molecular formula C9H14ClNO B13661437 3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride

Cat. No.: B13661437
M. Wt: 187.66 g/mol
InChI Key: YFMLJKLUNBSVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride is a research chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce various pyrrolidine derivatives.

Scientific Research Applications

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylfuran-2-yl)methylpyrrolidine Hydrochloride: A closely related compound with similar chemical properties.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct biological activities.

Uniqueness

3-(5-Methylfuran-2-yl)pyrrolidine Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a pyrrolidine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-2-3-9(11-7)8-4-5-10-6-8;/h2-3,8,10H,4-6H2,1H3;1H

InChI Key

YFMLJKLUNBSVPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.